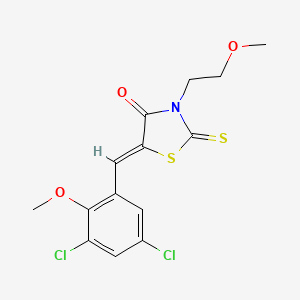![molecular formula C23H16Cl4O2 B5222030 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)](/img/structure/B5222030.png)
1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene), also known as bis(2,4-dichlorophenyl) acetic acid, is a chemical compound that has been widely used in scientific research. This compound is known for its potent anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene) is not fully understood. However, it is believed to inhibit the production of prostaglandins and leukotrienes, which are known to be involved in the inflammatory response. It may also inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of the inflammatory response.
Biochemical and Physiological Effects:
1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene) has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce pain sensitivity in animal models of acute and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene) in lab experiments is its potent anti-inflammatory and analgesic properties. It is also relatively easy to synthesize and has a long shelf-life. However, one of the limitations of using this compound is that it may have potential side effects on the liver and kidneys at high doses. Therefore, caution should be taken when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene). One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in the treatment of other inflammatory diseases such as inflammatory bowel disease and multiple sclerosis. Additionally, the development of more potent and selective analogs of this compound may be a promising area of research.
Métodos De Síntesis
The synthesis of 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene) is a complex process that involves several steps. The first step is the reaction of 2,4-dichloronaphthalene with sodium hydroxide to form 2,4-dichlorobenzoic acid. The second step involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. The final step is the reaction of 2,4-dichlorobenzoyl chloride with 1,3-propanediol to form 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene).
Aplicaciones Científicas De Investigación
1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene) has been extensively used in scientific research for its anti-inflammatory and analgesic properties. It has been studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and psoriasis.
Propiedades
IUPAC Name |
2,4-dichloro-1-[3-(2,4-dichloronaphthalen-1-yl)oxypropoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl4O2/c24-18-12-20(26)22(16-8-3-1-6-14(16)18)28-10-5-11-29-23-17-9-4-2-7-15(17)19(25)13-21(23)27/h1-4,6-9,12-13H,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMKNUMOKFNZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2OCCCOC3=C(C=C(C4=CC=CC=C43)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5221950.png)
![5-chloro-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5221965.png)
![1-(2-chlorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221970.png)
![2-methoxy-4-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B5221976.png)
![6-amino-4-(3-furyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5221978.png)
![N-(3-methoxyphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5221986.png)
![N-methyl-1-(1-{[1-(5-methyl-1,3-benzoxazol-2-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B5221996.png)
![4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5221999.png)
![2-{[2-(2,4-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5222005.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5222015.png)

![methyl 2-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5222024.png)
![2-[2-(2,4-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5222040.png)
![ethyl 1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5222041.png)